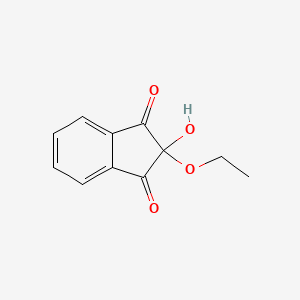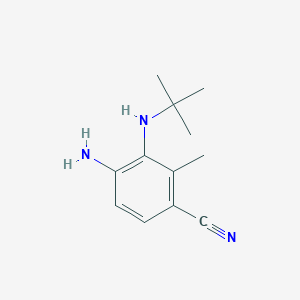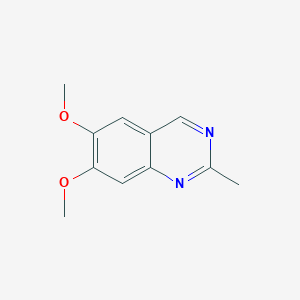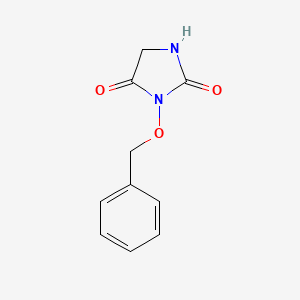
1-Ethoxy-4-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-4-methoxynaphthalene is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, characterized by the presence of ethoxy and methoxy functional groups attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-methoxynaphthalene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxynaphthalene with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxy-4-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include naphthoquinones or other oxygenated naphthalene derivatives.
Reduction: Reduced products may include dihydronaphthalenes.
Substitution: Substituted products depend on the specific reagents used, such as bromonaphthalenes or nitronaphthalenes.
Applications De Recherche Scientifique
1-Ethoxy-4-methoxynaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-4-methoxynaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or substitution. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-ethoxynaphthalene: Similar structure but with reversed positions of the ethoxy and methoxy groups.
4-Methoxy-1-naphthol: Contains a hydroxyl group instead of an ethoxy group.
1-Ethoxy-2-methoxynaphthalene: Similar but with different positions of the functional groups on the naphthalene ring.
Uniqueness: 1-Ethoxy-4-methoxynaphthalene is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its distinct chemical properties make it valuable for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-ethoxy-4-methoxynaphthalene |
InChI |
InChI=1S/C13H14O2/c1-3-15-13-9-8-12(14-2)10-6-4-5-7-11(10)13/h4-9H,3H2,1-2H3 |
Clé InChI |
KTZWVUYCTDMQJH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)
![Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one](/img/structure/B11895531.png)




![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11895550.png)

![1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11895570.png)
